(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the oxadiazole-thiophene intermediate and an appropriate amine or amide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide
- (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the phenyl, thiophene, and oxadiazole moieties contributes to its versatility and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-14(17-20-18-15)12-7-4-10-21-12/h1-10H,(H,16,18,19)/b9-8+ |
InChI Key |
WCDWRFPJLRRQMQ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
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